

SRX3177 Demonstrates Potent Efficacy in Overcoming Ibrutinib Resistance in Mantle Cell Lymphoma

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Compound of Interest					
Compound Name:	SRX3177				
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San Diego, CA – The novel, multi-targeted small molecule inhibitor, **SRX3177**, has shown significant promise in preclinical studies for treating ibrutinib-resistant Mantle Cell Lymphoma (MCL), a challenging and often aggressive form of non-Hodgkin lymphoma. Research demonstrates that **SRX3177** effectively induces cell death and halts proliferation in MCL cell lines that no longer respond to the widely used BTK inhibitor, ibrutinib. By simultaneously targeting three key oncogenic pathways—PI3K, CDK4/6, and BRD4—**SRX3177** offers a novel therapeutic strategy to overcome the complex mechanisms of drug resistance in MCL.

Mantle Cell Lymphoma is characterized by the dysregulation of several signaling pathways that control cell growth and survival. While ibrutinib has transformed the treatment landscape for MCL, a significant portion of patients either do not respond or eventually develop resistance, leading to poor clinical outcomes. **SRX3177** was designed to address this unmet need by concurrently inhibiting multiple pathways that are known to be crucial for the survival and proliferation of MCL cells.

Comparative Efficacy of SRX3177

In vitro studies have demonstrated the superior potency of **SRX3177** in various MCL cell lines, including those resistant to ibrutinib. The half-maximal inhibitory concentration (IC50) values highlight its effectiveness at nanomolar concentrations.



Cell Line	SRX3177 IC50 (nM)	Ibrutinib IC50 (μM)	Palbociclib IC50 (µM)	JQ1 IC50 (μM)	BKM120 IC50 (μM)
Jeko-1	340	~8	>10	~0.5	>10
Mino	29	~6.5	>10	~0.2	>10
Rec-1	630	Not Reported	Not Reported	Not Reported	Not Reported
Granta-519	1300	~20 (resistant)	Not Reported	Not Reported	Not Reported
JVM-2	1500	Not Reported	Not Reported	Not Reported	Not Reported
Jeko-1 (Ibrutinib- Resistant)	150	64	Not Reported	Not Reported	Not Reported

Table 1: Comparative IC50 values of **SRX3177** and single-agent inhibitors in various Mantle Cell Lymphoma cell lines. Data compiled from preclinical studies.

As shown in the table, **SRX3177** exhibits significantly lower IC50 values compared to ibrutinib, particularly in the ibrutinib-resistant Jeko-1 cell line, demonstrating its ability to overcome this resistance mechanism.

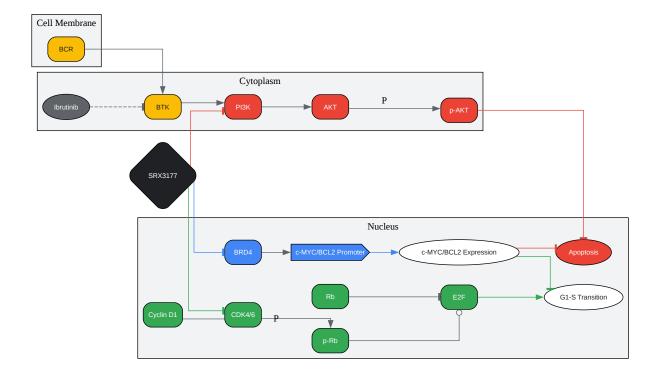
Mechanism of Action: A Three-Pronged Attack

SRX3177's efficacy stems from its unique ability to simultaneously inhibit three critical signaling pathways involved in MCL pathogenesis:

- PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation. SRX3177's
 inhibition of PI3K leads to decreased phosphorylation of AKT, a key downstream effector,
 thereby promoting apoptosis.
- CDK4/6-Rb Pathway: In MCL, the cell cycle is often dysregulated due to the overexpression
 of Cyclin D1, which activates CDK4/6. SRX3177 inhibits CDK4/6, leading to reduced
 phosphorylation of the retinoblastoma (Rb) protein. This prevents cell cycle progression from
 the G1 to the S phase, inducing cell cycle arrest.



BRD4-c-MYC/BCL2 Axis: The bromodomain and extraterminal (BET) protein BRD4 is a
critical transcriptional regulator of key oncogenes, including c-MYC and BCL2. By inhibiting
BRD4, SRX3177 downregulates the expression of these anti-apoptotic and pro-proliferative
proteins.



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Figure 1. Mechanism of action of SRX3177 in mantle cell lymphoma.

Experimental Data Highlights Induction of Apoptosis and Cell Cycle Arrest

Flow cytometry analysis revealed that **SRX3177** induces a significant apoptotic response and cell cycle arrest in MCL cell lines. In Jeko-1 cells, treatment with **SRX3177** led to a dose-dependent increase in the percentage of apoptotic cells (Annexin V positive) and an accumulation of cells in the G1 phase of the cell cycle, consistent with its mechanism of action.

Treatment (Jeko-1 cells)	% Apoptotic Cells (Annexin V+)	% Cells in G1 Phase	% Cells in S Phase	% Cells in G2/M Phase
Control (DMSO)	~5%	~45%	~40%	~15%
SRX3177 (IC50)	>30%	>65%	<20%	<15%

Table 2: Representative data on the effect of **SRX3177** on apoptosis and cell cycle distribution in Jeko-1 MCL cells after 24 hours of treatment.

In Vivo Efficacy

The anti-tumor activity of **SRX3177** was also evaluated in a Jeko-1 xenograft mouse model. Oral administration of **SRX3177** resulted in a significant reduction in tumor volume compared to the vehicle control group, with the agent being well-tolerated by the animals. This in vivo data further supports the potential of **SRX3177** as a therapeutic agent for MCL.

Experimental Protocols Cell Viability Assay

- Cell Lines: Jeko-1, Mino, Rec-1, Granta-519, and JVM-2.
- Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
- Procedure:

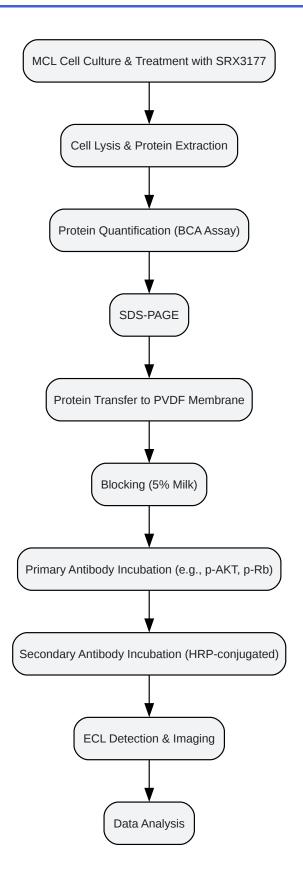


- Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.
- Cells were treated with serial dilutions of SRX3177, ibrutinib, palbociclib, JQ1, or BKM120 for 72 hours.
- CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.
- Luminescence was measured using a plate reader.
- IC50 values were calculated using non-linear regression analysis (GraphPad Prism).

Western Blot Analysis

- Cell Line: Jeko-1.
- Antibodies: Rabbit anti-phospho-AKT (Ser473), rabbit anti-phospho-Rb (Ser780), rabbit anti-c-MYC, rabbit anti-BCL2, and mouse anti-β-actin (loading control). All antibodies were from Cell Signaling Technology.
- Procedure:
 - Jeko-1 cells were treated with **SRX3177** (1 μM) for various time points (0, 6, 12, 24 hours).
 - Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Protein concentration was determined using the BCA assay.
 - Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane was blocked with 5% non-fat milk in TBST and incubated with primary antibodies overnight at 4°C.
 - After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Bands were visualized using an enhanced chemiluminescence (ECL) detection system.





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Figure 2. Western Blot experimental workflow.



Chromatin Immunoprecipitation (ChIP) Assay

- Cell Line: Jeko-1.
- Antibody: Rabbit anti-BRD4 (Cell Signaling Technology).
- Procedure:
 - \circ Jeko-1 cells were treated with **SRX3177** (1 μ M) or DMSO for 6 hours.
 - Cells were cross-linked with 1% formaldehyde for 10 minutes at room temperature.
 - Chromatin was sonicated to an average fragment size of 200-500 bp.
 - Chromatin was immunoprecipitated with the anti-BRD4 antibody or IgG control overnight at 4°C.
 - Immune complexes were collected with protein A/G magnetic beads.
 - Cross-links were reversed, and DNA was purified.
 - Quantitative real-time PCR (qPCR) was performed to amplify the promoter regions of c-MYC and BCL2.

Conclusion and Future Directions

SRX3177 represents a promising therapeutic agent for ibrutinib-resistant MCL by simultaneously targeting key survival and proliferation pathways. Its potent anti-tumor activity in preclinical models warrants further investigation in clinical settings. Future studies will focus on optimizing the dosing schedule and exploring potential combination therapies to further enhance its efficacy and overcome resistance in hematological malignancies.

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